4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of chlorine and methoxyethyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and suitable alkylating agents.
Alkylation Reaction: The 4-chloropyrimidine undergoes alkylation with 1-methoxyethyl and 2-methoxyethyl groups under controlled conditions. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methoxyethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine involves its interaction with specific molecular targets. The chlorine and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15ClN2O2 |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxyethyl)-5-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C10H15ClN2O2/c1-7(15-3)10-12-6-8(4-5-14-2)9(11)13-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
YBMXIKPBZZUUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C(=N1)Cl)CCOC)OC |
Origin of Product |
United States |
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